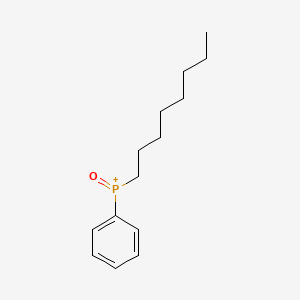

Octyl(phenyl)phosphinoxid

Übersicht

Beschreibung

Octyl(phenyl)phosphine oxide is a type of phosphine oxide . Phosphine oxides are an important class of organic compounds with well-recognized academic and industrial usage as ligands, organocatalysts, extractants, etc . The octyl(phenyl)phosphine oxide is used in the extraction of metal nitrates .

Chemical Reactions Analysis

Phosphine oxides, including octyl(phenyl)phosphine oxide, are involved in various chemical reactions. For instance, metal nitrates solvated by octyl(phenyl)phosphine oxides exhibit a limited solubility in many alkane diluents .Physical And Chemical Properties Analysis

The thermal stability of neat octyl(phenyl)phosphine oxide has been studied. It was found to be thermally stable up to 633 K and exhibited an exothermic decomposition later .Wissenschaftliche Forschungsanwendungen

Eigenschaften der thermischen Zersetzung

Octyl(phenyl)phosphinoxid (OΦD[IB]CMPO) wurde auf seine Eigenschaften der thermischen Zersetzung untersucht . Die thermische Stabilität von reinem OΦD[IB]CMPO und der TRUEX-Lösungsmittelzusammensetzung (0,2 M OΦD[IB]CMPO-1,2 M Trin-butylphosphat in n-Dodekan) in Gegenwart und Abwesenheit von Salpetersäure wurde in Umgebungsluft in einem geschlossenen Gefäß unter Verwendung eines adiabatischen Kalorimeters untersucht .

Asymmetrische Synthese

This compound hat bedeutende Fortschritte in der asymmetrischen Synthese von P-chiralen Organophosphorverbindungen erzielt . Diese Verbindungen finden viele Anwendungen in der stereoselektiven Synthese und in der asymmetrischen Katalyse .

Aminophosphinoxide

This compound wird zur Herstellung von funktionalisierten β-Hydrazonen verwendet . Die Reaktion von allenischem Phosphinoxid (R = Ph oder OEt) mit Carbazaten führt zur Bildung von anti-β-Hydrazonophosphinoxid .

Wirkmechanismus

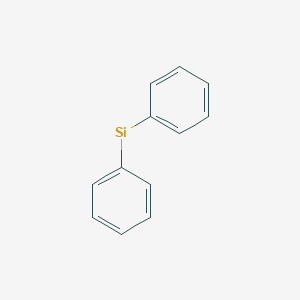

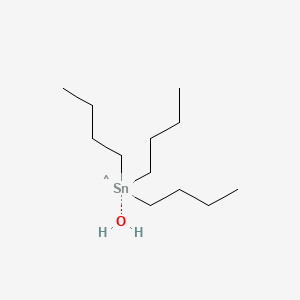

The mechanism of the reduction of phosphine oxides by PhSiH3 was established on the basis of kinetic measurements and Density Functional Theory (DFT) calculations . In particular, it has been proved that the model reaction between tri-n-butylphosphine oxide and phenylsilane occurs via a nonpolar mechanism .

Safety and Hazards

Zukünftige Richtungen

The development of novel catalytic methods for transformations involving phosphine oxides has evolved into a flourishing and reviving area of research . The current review enables an overview of modern strategies for catalytic nucleophilic substitutions, presents the state-of-the-art with respect to SN-methods that are promoted by Lewis bases, and points out potential future directions for further innovations .

Eigenschaften

IUPAC Name |

octyl-oxo-phenylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22OP/c1-2-3-4-5-6-10-13-16(15)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESTXGZXIWXOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[P+](=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453085 | |

| Record name | Octyl(phenyl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107694-27-9 | |

| Record name | Octyl(phenyl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

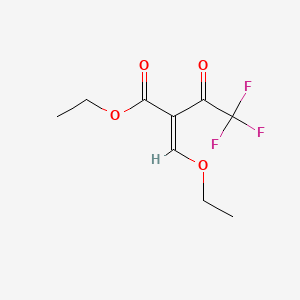

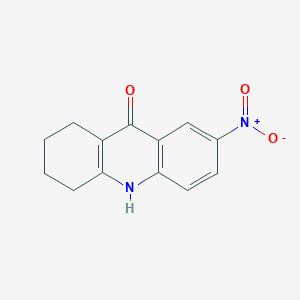

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine Oxide (CMPO) effective in extracting actinides from nuclear waste?

A1: [, ] Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine Oxide (CMPO) exhibits a strong affinity for actinides, making it suitable for extracting these radioactive elements from nuclear waste. This affinity stems from the molecule's structure, featuring a phosphoryl group (P=O) that can coordinate with metal ions like actinides. The carbamoyl group (-C(O)NH-) further enhances this interaction, contributing to CMPO's effectiveness in selective extraction processes like the TRUEX (Transuranium Extraction) process.

Q2: How does the structure of Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine Oxide (CMPO) influence its behavior at low temperatures?

A2: [] At low temperatures (120K), Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine Oxide (CMPO) undergoes structural changes resulting in a "superstructure". This means the arrangement of molecules within the crystal lattice becomes more complex compared to its room-temperature structure. The unit cell, the repeating unit in the crystal, doubles in size along one axis. This change is driven by intermolecular interactions, specifically multiple C—H⋯O hydrogen bonds, which become more significant at lower temperatures, influencing the compound's packing and overall structure.

Q3: What are the implications of understanding the degradation pathways of Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine Oxide (CMPO) in nuclear reprocessing?

A3: [] Understanding the degradation pathways of Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine Oxide (CMPO) is crucial for optimizing its use in nuclear reprocessing. Exposure to harsh conditions like acidic environments (HNO3) and radiation can lead to the breakdown of CMPO, reducing its extraction efficiency. Research highlights the formation of degradation products like Methyl(octyl)-(phenyl)-phosphine oxide (MOϕPO) and Octyl(phenyl)phosphinic acid (H[0ϕP]). By identifying these products and understanding the degradation mechanisms, scientists can develop strategies to minimize CMPO degradation, ensuring its long-term effectiveness in managing nuclear waste. This might involve exploring more resistant analogs of CMPO or optimizing the reprocessing conditions to minimize degradation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)